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Executive Summary
Thiopurine S-methyltransferase (TPMT) is a critical enzyme in the metabolism of thiopurine

drugs, a class of immunosuppressants and anti-cancer agents that includes azathioprine, 6-

mercaptopurine (6-MP), and 6-thioguanine (6-TG). Genetic polymorphisms in the TPMT gene

can lead to significant inter-individual variability in enzyme activity, directly impacting the

efficacy and toxicity of thiopurine therapy. Individuals with deficient TPMT activity are at a high

risk of severe, life-threatening myelosuppression when treated with standard doses of these

drugs. This guide provides a comprehensive overview of the pharmacogenomics of TPMT,

including the genetic basis of variable enzyme activity, its clinical implications, and detailed

methodologies for assessing TPMT status. The information presented herein is intended to

support research, clinical development, and the implementation of personalized medicine

strategies for thiopurine drugs.

Introduction to Thiopurine S-Methyltransferase and
Thiopurine Metabolism
The TPMT enzyme catalyzes the S-methylation of thiopurine drugs, shunting them toward

inactive metabolites and away from the production of the active cytotoxic thioguanine

nucleotides (TGNs).[1] The inheritance of TPMT activity is an autosomal co-dominant trait.[2]
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The clinical relevance of TPMT pharmacogenomics is well-established, with genotyping or

phenotyping for TPMT status recommended prior to the initiation of thiopurine therapy to

mitigate the risk of adverse drug reactions.[3][4]

The Thiopurine Metabolic Pathway
Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP). 6-MP is then

metabolized via three competing pathways:

Anabolism to active metabolites: Hypoxanthine-guanine phosphoribosyltransferase (HPRT)

converts 6-MP to thioinosine monophosphate (TIMP). Further enzymatic conversions lead to

the formation of 6-thioguanine nucleotides (TGNs), the primary mediators of both therapeutic

efficacy and cytotoxicity.[5]

Inactivation by Xanthine Oxidase (XO): XO metabolizes 6-MP to the inactive 6-thiouric acid.

Inactivation by Thiopurine S-Methyltransferase (TPMT): TPMT methylates 6-MP to form 6-

methylmercaptopurine (6-MMP), an inactive metabolite. TPMT also methylates TIMP to

methylthioinosine monophosphate (MeTIMP).

A simplified diagram of this pathway is presented below.
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Figure 1: Thiopurine Metabolism Pathway

TPMT Genetic Polymorphisms
Genetic variants in the TPMT gene are the primary determinants of TPMT enzyme activity.

Over 40 variant alleles (designated by the star * allele nomenclature) have been identified. The

wild-type allele, associated with normal enzyme function, is denoted as TPMT1. The most
common non-functional alleles, accounting for approximately 95% of intermediate or low
enzyme activity in many populations, are TPMT2, TPMT3A, and TPMT3C.
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Allele

Defining Single

Nucleotide

Polymorphism(s)

(SNPs)

dbSNP rsID Functional Impact

TPMT1 Wild-type - Normal function

TPMT2 c.238G>C (Ala80Pro) rs1800462 No function

TPMT3A

c.460G>A (Ala154Thr)

and c.719A>G

(Tyr240Cys)

rs1800460 and

rs1142345
No function

TPMT3B c.460G>A (Ala154Thr) rs1800460 No function

TPMT3C
c.719A>G

(Tyr240Cys)
rs1142345 No function

TPMT4 IVS9+1G>A rs1800584 No function

Table 1: Key TPMT Star Alleles and their Defining Polymorphisms.

Clinical Implications of TPMT Genotype
An individual's TPMT genotype determines their metabolizer phenotype, which dictates their

ability to process thiopurines and their risk of toxicity.
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Genotype Phenotype
Prevalence in

Caucasians
Clinical Implication

TPMT1/1
Normal Metabolizer

(NM)
~86-97%

Low risk of

myelosuppression

with standard

thiopurine doses.

TPMT1/non-functional

allele (e.g., *1/3A)

Intermediate

Metabolizer (IM)
~3-14%

Increased risk of

moderate to severe

myelosuppression;

dose reduction is

recommended.

non-functional/non-

functional allele (e.g.,

3A/3A)

Poor Metabolizer (PM) ~1 in 178 to 1 in 3,736

High risk of severe,

life-threatening

myelosuppression;

drastic dose reduction

or alternative therapy

is required.

Table 2: TPMT Genotype, Phenotype, and Clinical Implications.

Dosing Guidelines Based on TPMT Genotype
The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines

for thiopurine dosing based on TPMT genotype. These recommendations aim to personalize

therapy to maximize efficacy while minimizing toxicity.
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Phenotype
Mercaptopurine/Azathioprine

Dosing Recommendation

Thioguanine Dosing

Recommendation

Normal Metabolizer Start with normal starting dose. Start with normal starting dose.

Intermediate Metabolizer
Start with 30-80% of the

normal dose.

Start with 50-80% of the

normal dose.

Poor Metabolizer

For malignancy, reduce daily

dose by 10-fold and administer

3 times per week. For non-

malignant conditions, consider

an alternative drug.

For malignancy, reduce daily

dose by 10-fold and administer

3 times per week. For non-

malignant conditions, consider

an alternative drug.

Table 3: Summary of CPIC Dosing Recommendations for Thiopurines Based on TPMT
Phenotype.

TPMT Allele Frequencies in Different Populations
The frequency of TPMT variant alleles differs significantly across ethnic groups. TPMT3A is the
most common variant allele in Caucasian populations, while TPMT3C is more prevalent in East

Asian and African populations. This variability underscores the importance of considering

ancestry in pharmacogenomic studies and clinical implementation.

Population 1/1 (%) 1/Variant (%)
Variant/Variant

(%)

Most Common

Variant Allele

Caucasians 86-97 3-14 ~0.3 TPMT3A

Africans/African

Americans
~90 ~10 <1 TPMT3C

East Asians ~95 ~5 <1 TPMT3C

Table 4: Approximate Frequencies of TPMT Phenotypes and Predominant Variant Alleles in
Major Ethnic Groups.
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Experimental Protocols for TPMT Status
Assessment
Assessment of TPMT status can be performed through genotyping (detecting genetic variants)

or phenotyping (measuring enzyme activity).

TPMT Genotyping Methodologies
Genotyping identifies the specific TPMT alleles an individual carries. This is not affected by

recent blood transfusions or concurrent medications.

This method involves the amplification of a specific region of the TPMT gene followed by

digestion with a restriction enzyme that recognizes a sequence altered by the SNP.

Workflow:
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Figure 2: TPMT Genotyping by PCR-RFLP Workflow

Protocol for TPMT3B (c.460G>A) and TPMT3C (c.719A>G):

DNA Extraction: Isolate genomic DNA from a whole blood sample collected in an EDTA

tube.
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PCR Amplification:

For TPMT*3B: Amplify a 694 bp fragment of exon 7 using specific primers.

For TPMT*3C: Amplify a 373 bp or 401 bp fragment of exon 10 using specific primers.

Typical Cycling Conditions: Initial denaturation at 94°C for 5 min, followed by 34 cycles

of 94°C for 30 sec, 62°C for 30 sec, and 72°C for 60 sec, with a final extension at 72°C

for 5 min.

Restriction Digest:

For TPMT*3B: Digest the PCR product with MwoI. The wild-type allele is cut, while the

mutant allele is not.

For TPMT*3C: Digest the PCR product with AccI. The mutant allele is cut, while the

wild-type allele is not.

Gel Electrophoresis: Separate the digested fragments on a 2-2.5% agarose gel.

Interpretation:

TPMT3B (MwoI digest): Wild-type (1) shows digested fragments (e.g., 443 + 251 bp);

Homozygous mutant shows an undigested fragment (694 bp); Heterozygote shows both

digested and undigested fragments.

TPMT3C (AccI digest): Wild-type (1) shows an undigested fragment (e.g., 373 bp or 401

bp); Homozygous mutant shows digested fragments (e.g., 283 + 90 bp); Heterozygote

shows both digested and undigested fragments.

This method uses allele-specific fluorescently labeled probes to detect SNPs in a real-time

PCR format, offering high throughput and reduced turnaround time.

Principle: Two TaqMan probes, each specific for either the wild-type or variant allele and

labeled with a different fluorescent dye, are used. The probe that perfectly matches the

template DNA is cleaved during PCR, releasing its fluorophore and generating a signal. The

ratio of the two fluorescent signals determines the genotype.
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Procedure:

Genomic DNA is mixed with PCR master mix, primers, and the allele-specific TaqMan

probes.

The reaction is run on a real-time PCR instrument.

The software generates an allelic discrimination plot based on the end-point fluorescence,

automatically calling the genotype for each sample.

TPMT Phenotyping Methodologies
Phenotyping directly measures the enzymatic activity of TPMT, typically in red blood cells

(RBCs). This reflects the functional consequence of all genetic and non-genetic factors

influencing the enzyme. Phenotyping should be performed before starting thiopurine therapy,

as the drugs themselves can affect the results, and recent blood transfusions can lead to

inaccurate measurements.

This is a common, non-radioactive method for measuring TPMT activity.

Workflow:
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Figure 3: TPMT Phenotyping by HPLC Workflow

Protocol Outline:
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Sample Preparation:

Collect whole blood in an EDTA tube.

Centrifuge to separate plasma and buffy coat from RBCs.

Wash the RBC pellet with saline solution.

Lyse the washed RBCs with cold water to release the enzyme.

Enzymatic Reaction:

Incubate the RBC lysate at 37°C with a reaction mixture containing a phosphate buffer,

the substrate (6-mercaptopurine or 6-thioguanine), and the methyl donor S-adenosyl-L-

methionine (SAM).

Reaction Termination and Extraction:

Stop the reaction with an acid (e.g., perchloric acid).

Extract the methylated product (6-MMP or 6-methylthioguanine) into an organic solvent.

HPLC Analysis:

Inject the extracted sample into an HPLC system equipped with a reverse-phase

column.

Use a mobile phase, often a mixture of a phosphate buffer and an organic solvent like

methanol or acetonitrile, to separate the components.

Detect and quantify the methylated product using a UV or fluorescence detector.

Calculation: Calculate TPMT activity based on the amount of product formed over time,

typically normalized to the amount of hemoglobin in the lysate (e.g., nmol 6-MMP/g

Hb/hour).

This is a highly sensitive classic method for TPMT activity measurement.
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Principle: This assay is similar to the HPLC method but uses a radiolabeled methyl donor, S-

adenosyl-L-[methyl-14C]methionine. The amount of radiolabeled methylated product is

quantified by liquid scintillation counting.

Procedure: The steps of sample preparation, enzymatic reaction, and product extraction are

broadly similar to the HPLC method. However, quantification is achieved by measuring the

radioactivity of the extracted product.

Conclusion and Future Directions
The pharmacogenomics of TPMT represents a cornerstone of personalized medicine, providing

a clear example of how genetic information can be used to optimize drug therapy and prevent

severe adverse reactions. Pre-therapeutic screening for TPMT status, either by genotyping or

phenotyping, is now a standard of care in many clinical settings where thiopurines are

prescribed. Future research will likely focus on identifying additional rare variants that

contribute to variability in TPMT activity, further refining dosing algorithms, and exploring the

interplay between TPMT and other genes involved in the thiopurine metabolic pathway, such as

NUDT15, to provide a more comprehensive pharmacogenomic profile for patients undergoing

thiopurine therapy. The continued integration of such pharmacogenomic data into clinical

practice will be essential for advancing the safety and efficacy of these important drugs.
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methyltransferase-tpmt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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